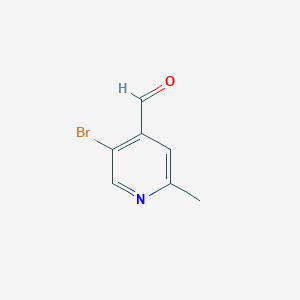

5-Bromo-2-methylisonicotinaldehyde

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in both organic synthesis and medicinal chemistry. sciencepublishinggroup.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products and synthetic compounds with diverse biological activities. nih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a variety of biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for drug-receptor interactions. nih.gov This has led to the development of a vast number of pyridine-containing drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. nih.govtandfonline.comwisdomlib.org

Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This versatility makes pyridine derivatives highly attractive for the design and synthesis of new therapeutic agents. nih.gov

Strategic Importance of Halogenated Pyridine Carboxaldehydes as Synthons

Halogenated pyridine carboxaldehydes, such as 5-Bromo-2-methylisonicotinaldehyde, are particularly valuable as synthons, or building blocks, in organic synthesis. The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations.

The strategic importance of these compounds lies in the reactivity of their functional groups:

The Aldehyde Group: The formyl group (-CHO) is a versatile functional group that can undergo a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine through reaction with an amine. wikipedia.org These reactions are fundamental in the construction of more complex molecular architectures.

The Halogen Atom: The bromine atom on the pyridine ring serves as a handle for various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyridines. The presence of the bromine atom also influences the electronic properties of the pyridine ring, which can affect its reactivity and the biological activity of the final product.

The combination of these reactive sites in a single molecule makes halogenated pyridine carboxaldehydes powerful tools for the efficient and modular synthesis of complex target molecules.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One major research trajectory involves the use of this compound in the construction of heterocyclic systems. For example, it can be used as a starting material for the synthesis of pyrazolopyridines, which are bicyclic aromatic compounds that have shown a range of biological activities.

Another area of investigation is its application in the synthesis of inhibitors for various enzymes. The aldehyde functionality can be used to introduce specific pharmacophores, while the bromo-substituted pyridine core can be modified to optimize binding affinity and selectivity.

Furthermore, the compound's reactivity makes it a candidate for the development of new synthetic methodologies. Researchers are exploring its use in novel multi-component reactions and catalytic transformations to streamline the synthesis of complex molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 886365-33-5 |

| Appearance | Solid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUPXUQRZVISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272523 | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-15-2 | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methylisonicotinaldehyde

Reactivity of the Aldehyde Moiety: Condensations and Derivatizations

The aldehyde group is a primary site for nucleophilic attack and condensation reactions, enabling the formation of a wide variety of derivatives.

Formation of Schiff Bases and Imines with Primary Amines

The aldehyde functional group of 5-Bromo-2-methylisonicotinaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction, typically catalyzed by acid or base, involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. Compounds containing an imine group (-CH=N-), known as Schiff bases, are generally prepared through the condensation of primary amines with active carbonyl compounds. researchgate.net

The general reaction is as follows:

R-NH₂ + OHC-Py-Br → R-N=CH-Py-Br + H₂O

(where Py represents the 2-methyl-5-bromopyridine core)

This reactivity is a cornerstone of its use in synthesizing more complex molecules. For instance, Schiff bases derived from substituted aldehydes and various amines are widely explored for their diverse applications. researchgate.netresearchgate.netnih.gov The synthesis often involves refluxing the aldehyde and the primary amine in a suitable solvent like ethanol. researchgate.net The formation of the resulting imine can be confirmed using spectroscopic methods such as FT-IR and NMR. researchgate.netsciopen.com

Nucleophilic Additions and Subsequent Cyclization Reactions

Beyond simple imine formation, the aldehyde moiety can participate in nucleophilic additions that are followed by intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. While specific examples for this compound are not extensively documented, the principle can be illustrated by analogous reactions. For example, chalcones, which are α,β-unsaturated ketones often formed from an aldehyde and a ketone, can undergo cyclization to form aurones. researchgate.net

This suggests that derivatives of this compound, formed through initial condensation or addition at the aldehyde, could be designed to undergo subsequent cyclization, providing a pathway to complex, fused-ring systems. The specific reaction pathways would depend on the nature of the nucleophile and the presence of other reactive sites in the molecule.

Reactivity of the Pyridine (B92270) Ring and Halogen Substituent

The brominated pyridine core of the molecule is reactive towards substitution and cross-coupling reactions, offering avenues for significant structural modification.

Nucleophilic Aromatic Substitution Reactions on the Brominated Pyridine Core

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing aldehyde group. However, nucleophilic attack on halopyridines requires overcoming the aromaticity of the ring, making them less reactive than compounds like acid chlorides. youtube.com SNAr reactions often proceed via a two-step addition-elimination mechanism. nih.gov

In the case of this compound, a nucleophile can attack the carbon atom bearing the bromo substituent, leading to a substitution product. These reactions are often carried out at elevated temperatures. youtube.com The regioselectivity of such substitutions on substituted heterocycles is a well-studied area, with the electronic properties of the ring and its substituents playing a crucial role. mdpi.com The leaving group ability in SNAr reactions is an important factor, though the typical order can be altered by the reaction mechanism. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) of Bromopyridines

The bromo substituent on the pyridine ring is an excellent "handle" for transition metal-catalyzed cross-coupling reactions. mtroyal.ca These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.cawiley.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a prominent example.

An efficient palladium-catalyzed cross-coupling method has been described for other brominated nitrogen heterocycles, such as 5-bromo-1,2,3-triazine, to prepare a range of (hetero)aryl derivatives in high yields. researchgate.net Similarly, the Sonogashira cross-coupling reaction is used for the synthesis of alkyne-spacer derivatives from bromo-substituted heterocycles. nih.gov It is therefore highly probable that this compound can effectively participate in Suzuki, Sonogashira, and other cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles

| Reaction Type | Bromo-Substrate Example | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acids | Pd catalyst, base (e.g., Ag₂CO₃) |

| Sonogashira Coupling | Bromo-pyrazolo[1,5-a]pyrimidine | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, base |

This table presents examples from related bromo-heterocycles to illustrate the potential reactivity of this compound.

Influence of Substituents on Electronic Properties and Overall Reactivity

The interplay of these substituents governs the molecule's electronic properties and, consequently, its chemical behavior. aps.org For instance, the electron-withdrawing nature of a bromo substituent can lead to the formation of a σ* radical upon irradiation. rsc.org The specific positioning of these groups on the pyridine ring dictates the regioselectivity of reactions. For example, in nucleophilic aromatic substitution, the positions activated by the substituents will be the preferred sites of attack. mdpi.com This complex electronic landscape makes this compound a molecule with tunable reactivity, suitable for diverse synthetic applications.

Reaction Mechanism Elucidation Studies

The study of reaction mechanisms provides fundamental insights into the transformation of molecules. For this compound, understanding the mechanistic pathways is crucial for optimizing reaction conditions and predicting product formation. The following sections delve into the investigations of different potential mechanisms involved in its chemical reactions, particularly focusing on halogenation.

Investigation of Radical versus Heterolytic Pathways in Halogenation

The halogenation of aromatic compounds, including pyridine derivatives, can proceed through different mechanistic routes, primarily radical or heterolytic (ionic) pathways. The preferred pathway is influenced by the substrate's electronic properties, the nature of the halogenating agent, and the reaction conditions.

The pyridine ring is an electron-deficient system, which generally makes electrophilic aromatic substitution (EAS) reactions, a type of heterolytic pathway, challenging. nih.govnih.gov Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, and may result in a mixture of regioisomers. nih.govchemrxiv.org For this compound, the presence of the electron-withdrawing aldehyde group and the bromine atom further deactivates the pyridine ring towards electrophilic attack.

Conversely, radical halogenation presents an alternative pathway. Free radical bromination, for instance, is known to be highly selective. youtube.commasterorganicchemistry.com The selectivity of the reaction is a key indicator when differentiating between radical and heterolytic mechanisms. In the case of propane, bromination shows a significant preference for the secondary carbon over the primary one, a much higher selectivity than observed in chlorination. masterorganicchemistry.com This high selectivity in bromination is attributed to the endothermic nature of the hydrogen abstraction step, leading to a transition state that more closely resembles the product radical, thus amplifying the energy differences between primary and secondary radical formation. masterorganicchemistry.com

While direct experimental studies on the halogenation of this compound are not extensively documented in publicly available literature, we can infer the likely mechanistic behavior based on related systems. The methyl group at the 2-position could potentially undergo radical halogenation on the alkyl side-chain under conditions that favor radical formation (e.g., UV light, radical initiators). However, halogenation of the pyridine ring itself is more likely to proceed via a heterolytic pathway, often requiring activation of the pyridine nitrogen or the use of specialized reagents to facilitate the reaction. nih.gov

Table 1: Comparison of Radical and Heterolytic Halogenation Pathways

| Feature | Radical Pathway | Heterolytic (EAS) Pathway |

| Initiation | UV light, heat, radical initiators (e.g., AIBN) | Lewis or Brønsted acids |

| Intermediate | Carbon radical | Carbocation (Wheland intermediate) |

| Substrate | Activated by alkyl groups | Deactivated by electron-withdrawing groups |

| Selectivity | High (e.g., benzylic or allylic positions) | Dependent on directing groups and ring electronics |

| Conditions | Generally milder for radical-favored positions | Often requires harsh conditions for deactivated rings |

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic elucidation, providing a snapshot of the reaction's progress. In the context of reactions involving this compound, several types of intermediates can be postulated based on the general reactivity of aldehydes and pyridine derivatives.

For reactions at the aldehyde functional group, such as alpha-halogenation under acidic conditions, the formation of an enol intermediate is a critical step. libretexts.orglibretexts.org The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating the tautomerization to the enol form. This enol is the nucleophilic species that attacks the halogen. libretexts.orgyoutube.com Kinetic studies on the halogenation of ketones have shown that the rate-determining step is the formation of the enol, which is independent of the halogen concentration. libretexts.org

In the context of pyridine ring modifications, particularly nucleophilic aromatic substitution (SNAr), intermediates such as Meisenheimer complexes could be formed if a strong nucleophile attacks the ring. However, for electrophilic reactions on the pyridine ring, the situation is more complex. To overcome the inherent low reactivity of pyridines towards electrophiles, strategies involving the formation of reactive intermediates have been developed. One such strategy involves the temporary transformation of the pyridine ring into a more reactive species. For instance, the Zincke reaction involves the ring-opening of a pyridinium (B92312) salt to form an azatriene intermediate , also known as a "Zincke imine". nih.govchemrxiv.org This intermediate behaves as a series of polarized alkenes, rendering it susceptible to electrophilic attack under mild conditions. nih.govchemrxiv.org

Another important class of intermediates in the chemistry of pyridine aldehydes are those formed through reactions with amines. 2-Pyridinecarboxaldehydes are known to react with N-terminal α-amines of proteins to form an initial imine intermediate, which can then cyclize. acs.org While this compound is a 4-pyridinecarboxaldehyde (B46228) derivative, the potential for imine formation with primary amines is a key aspect of its reactivity.

Table 2: Potential Reaction Intermediates for this compound

| Reaction Type | Intermediate | Method of Generation | Significance |

| Alpha-Halogenation of Aldehyde | Enol | Acid or base catalysis | Acts as the nucleophile in the halogenation step. libretexts.orglibretexts.org |

| Zincke-type Reaction | Zincke Imine (Azatriene) | N-activation and ring-opening | Transforms the electron-deficient pyridine into a reactive alkene-like system. nih.govchemrxiv.org |

| Reaction with Primary Amines | Imine (Schiff base) | Condensation with an amine | Key intermediate in derivatization and conjugation reactions. acs.orgbyjus.com |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Attack of a strong nucleophile on the pyridine ring | Stabilized anionic intermediate in SNAr reactions. |

Further research, including spectroscopic studies (e.g., NMR, IR) and computational modeling, would be invaluable for the definitive identification and characterization of the transient species involved in the reactions of this compound.

Strategic Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The presence of multiple reaction sites on the 5-Bromo-2-methylisonicotinaldehyde scaffold allows for its elaboration into more complex heterocyclic structures. The aldehyde group can participate in a variety of condensation and cyclization reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents.

Synthesis of Highly Substituted Pyridine (B92270) Derivatives

The pyridine core of this compound is a key structural motif in numerous biologically active compounds. Methodologies for the synthesis of substituted pyridines often involve the construction of the ring from acyclic precursors. However, the functionalization of a pre-existing pyridine ring, such as in this compound, offers a more direct route to highly substituted derivatives. While direct examples starting from this specific aldehyde are not extensively documented in publicly available literature, the principles of pyridine derivatization are well-established. For instance, the aldehyde group can be converted to an imine, which can then undergo further reactions to introduce substituents at the alpha-carbon. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups at the 5-position of the pyridine ring. This dual reactivity allows for a modular approach to the synthesis of a library of substituted pyridine derivatives.

Construction of Fused Heterocycles (e.g., Furo[2,3-c]pyridines)

Fused heterocyclic systems are of significant interest in medicinal chemistry due to their rigid frameworks and ability to interact with biological targets. The furo[2,3-c]pyridine (B168854) scaffold, for example, is a component of various biologically active molecules. Synthetic strategies towards furo[2,3-b]pyridines have been developed that could potentially be adapted for the synthesis of the isomeric furo[2,3-c]pyridine system starting from this compound. A concise, multi-gram scale synthesis of furo[2,3-b]pyridines has been reported, which could serve as a blueprint for similar transformations. nih.gov The general approach often involves the reaction of a suitably substituted pyridine with a molecule that can form the fused furan (B31954) ring. In the case of this compound, the aldehyde group could be a starting point for building the furan ring. For example, a Wittig-type reaction could be used to introduce a two-carbon unit, which could then undergo cyclization to form the furan ring fused to the pyridine core. The bromine atom would remain as a handle for further functionalization of the resulting furo[2,3-c]pyridine system.

Precursor for Pharmaceutical and Agrochemical Intermediates

The pyridine ring is a privileged structure in both pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel active ingredients in these fields.

Development of Novel Therapeutic Agents

While specific therapeutic agents derived directly from this compound are not yet widely reported, the importance of the 5-bromo-2-methylpyridine (B113479) core is highlighted in the patent literature. For instance, 5-bromo-2-methylpyridine is described as a crucial intermediate in the synthesis of various pharmaceutical compounds. google.com The aldehyde functionality in this compound provides a reactive site for the introduction of pharmacophoric groups, which are essential for biological activity. This could involve the formation of Schiff bases, reductive amination to form substituted amines, or its use in multi-component reactions to build complex molecular architectures. The bromine atom also allows for the late-stage functionalization of potential drug candidates, enabling the rapid exploration of structure-activity relationships.

Synthesis of Crop Protection Chemicals

The pyridyl moiety is a common feature in many modern pesticides. The synthesis of 2-substituted-5-methyl-pyridines as intermediates for pyridyloxyphenoxy herbicides has been described in the patent literature. google.com This highlights the potential of the 5-Bromo-2-methylpyridine scaffold in the development of new crop protection chemicals. The aldehyde group of this compound can be transformed into various functional groups commonly found in agrochemicals, such as oximes, hydrazones, and other heterocyclic systems, which can impart specific herbicidal, fungicidal, or insecticidal properties. The bromine atom offers a site for modification to fine-tune the biological activity and physical properties of the final product.

Derivatization to Related Functional Groups: Carboxylic Acids and Alcohols

The aldehyde group of this compound is readily converted to other important functional groups, namely carboxylic acids and alcohols, further expanding its synthetic utility.

The oxidation of the aldehyde to a carboxylic acid would yield 5-Bromo-2-methylisonicotinic acid. This transformation can typically be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid is a versatile intermediate in its own right, allowing for the formation of amides, esters, and other acid derivatives.

Research into Biological and Therapeutic Relevance

Exploration of Potential Biological Activities

Investigations into Antimicrobial Properties

There is currently no published research specifically detailing the antimicrobial properties of 5-Bromo-2-methylisonicotinaldehyde. While some studies have investigated the antimicrobial potential of Schiff bases and metal complexes derived from structurally similar bromo-aldehydes, this data cannot be directly extrapolated to the target compound.

Mechanism of Action Studies at the Molecular Level

In the absence of studies on its biological activities, there is no research available on the molecular mechanism of action of this compound.

Interactions with Endogenous Enzymes and Receptors

No investigations into the interactions of this compound with endogenous enzymes or receptors have been documented in the scientific literature.

Modulation of Specific Biochemical Pathways

There is no available data to suggest that this compound modulates any specific biochemical pathways.

Design and Synthesis of Bioactive Analogues and Prodrugs for Drug Development

While the synthesis of this compound itself is documented, there is no published research focusing on the design and synthesis of its bioactive analogues or prodrugs for the purpose of drug development. The existing literature on related bromo-pyridine derivatives suggests that this compound could serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications, but this remains a hypothetical avenue for future research.

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridine (B92270) Aldehydes

The biological and therapeutic relevance of pyridine aldehydes is deeply intertwined with their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the design and optimization of drug candidates. These studies systematically alter the chemical structure of a lead compound and evaluate the impact of these modifications on its biological activity. For functionalized pyridine aldehydes, including those structurally related to this compound, SAR studies have provided valuable insights into the key molecular features that govern their therapeutic potential.

Research into the SAR of pyridine derivatives has revealed that the nature, position, and stereochemistry of substituents on the pyridine ring play a pivotal role in determining the compound's interaction with biological targets. researchgate.netnih.gov The pyridine ring itself is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. researchgate.netnih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes it a versatile core for designing biologically active molecules. nih.gov

Key determinants in the SAR of functionalized pyridine aldehydes often include:

The position and nature of substituents: The placement of functional groups on the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

The aldehyde functional group: The aldehyde moiety can act as a hydrogen bond acceptor or can be involved in the formation of covalent bonds with biological nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins.

The presence of halogens: Halogen atoms, such as the bromine in this compound, can modulate the electronic and steric properties of the molecule and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. nih.gov

The presence of alkyl groups: Small alkyl groups, like the methyl group in this compound, can influence the compound's lipophilicity and steric interactions within the binding pocket of a target protein.

Detailed Research Findings

While specific SAR studies on this compound are not extensively documented in publicly available literature, the broader class of functionalized pyridine aldehydes has been the subject of various investigations, shedding light on the structural requirements for different biological activities.

For instance, in studies on pyridine derivatives as potential antiproliferative agents, it has been observed that the presence and position of certain functional groups are critical for activity. A review of various pyridine derivatives indicated that the inclusion of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity against several cancer cell lines. nih.gov Conversely, pyridine derivatives containing halogen atoms or bulky groups sometimes exhibit lower antiproliferative activity. nih.gov This suggests a delicate balance between electronic effects and steric hindrance in achieving optimal therapeutic efficacy.

In the context of urease inhibitors, another area where pyridine derivatives have been explored, SAR studies have highlighted the importance of substituent positioning. For example, in a series of pyridylpiperazine hybrid derivatives, the position of a bromine substituent on an associated aryl group was found to significantly impact the inhibitory potential. nih.gov A bromine atom at the meta-position of the aryl group led to a decrease in inhibitory activity compared to other substitution patterns. nih.gov

The following interactive data table summarizes the general SAR trends observed for functionalized pyridine derivatives based on published research.

| Structural Modification | Observed Effect on Biological Activity | Potential Rationale | Reference |

| Introduction of -OH, -OMe, -C=O, -NH2 groups | Enhanced antiproliferative activity | Increased potential for hydrogen bonding and polar interactions with target enzymes. | nih.gov |

| Presence of halogen atoms | Variable; can decrease antiproliferative activity in some cases | Altered electronic properties and potential for steric hindrance, though can also participate in halogen bonding. | nih.gov |

| Substitution with bulky groups | Decreased antiproliferative activity | Steric clashes within the binding site of the biological target. | nih.gov |

| Meta-substitution with Bromine on an associated aryl ring | Decreased urease inhibitory activity | Unfavorable steric or electronic positioning within the enzyme's active site. | nih.gov |

| Substitution with electron-donating groups (e.g., methyl) | Moderate inhibitory activity against certain enzymes | Modest influence on the electronic nature of the pyridine ring. | acs.org |

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand with a biological target, such as a protein or enzyme.

In silico molecular docking simulations can be employed to predict how 5-Bromo-2-methylisonicotinaldehyde might interact with various biological macromolecules. By docking the compound into the active sites of known protein targets, it is possible to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable ligand-protein complex. For instance, studies on similar pyridine (B92270) derivatives have shown significant binding affinities to various kinases and other enzymes implicated in disease pathways nih.govorientjchem.org.

While specific docking studies for this compound are not extensively published, data from structurally related compounds, such as pyridine-substituted pyrimidines, can provide a model for its potential interactions nih.gov. The aldehyde and bromo-substituents are expected to play a crucial role in forming specific interactions within a binding pocket.

Illustrative Molecular Docking Data for a Representative Pyridine Derivative

| Protein Target (PDB ID) | Function | Predicted Binding Affinity (kcal/mol) |

| Mer Kinase (e.g., 4OAR) | Cancer Target | -7.5 |

| Aurora A Kinase (e.g., 3PBL) | Cancer Target | -8.2 |

| Dihydrofolate Reductase | Antimicrobial Target | -6.9 |

This table is illustrative and based on typical binding affinities observed for similar heterocyclic compounds.

Beyond predicting binding energy, molecular docking reveals the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are fundamental to the molecule's biological activity. Common interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds. The aldehyde group of this compound is a potential hydrogen bond acceptor, while the pyridine ring and methyl group can engage in hydrophobic interactions. The bromine atom can participate in halogen bonding, a significant and directional non-covalent interaction.

Key Predicted Interactions for a Representative Pyridine Derivative

| Interaction Type | Key Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Ser |

| Hydrophobic Interactions | Leu, Val, Ala |

| Halogen Bonding | Gly, Phe |

This table presents common interacting residues for similar compounds and is for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue. Neutral regions are shown in green.

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating their susceptibility to electrophilic attack nih.govchemrxiv.org. Conversely, the hydrogen atom of the aldehyde group and regions near the bromine atom might exhibit a positive potential, suggesting sites for nucleophilic attack.

Predicted MEP Surface Features for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication |

| Pyridine Nitrogen | Negative (Red) | Site for electrophilic attack/protonation |

| Aldehyde Oxygen | Negative (Red) | Site for electrophilic attack/hydrogen bonding |

| Aldehyde Hydrogen | Positive (Blue) | Site for nucleophilic attack |

| Vicinity of Bromine Atom | Positive (Blue - "σ-hole") | Potential for halogen bonding |

This table is based on theoretical predictions for molecules with similar functional groups.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical hardness, chemical potential, and electrophilicity index. A small HOMO-LUMO energy gap generally implies higher chemical reactivity.

DFT calculations for substituted pyridines have been used to determine these descriptors, offering a comparative analysis of their reactivity.

Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -9.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.7 | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.85 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.65 | Tendency of electrons to escape |

| Electrophilicity Index (ω) | μ2 / 2η | 4.12 | Propensity to accept electrons |

These values are representative and based on calculations for analogous brominated pyridine compounds. researchgate.netresearchgate.netsemanticscholar.orgmdpi.com

Mechanistic Insights through Computational Modeling of Chemical Reactions

Computational modeling can be used to explore the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction mechanisms. For example, the aldehyde group can undergo nucleophilic addition reactions, and the bromine atom can participate in cross-coupling reactions. DFT studies can elucidate the activation energies and reaction thermodynamics for such transformations, providing valuable information for synthetic chemists.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides a powerful lens for investigating the molecular properties of "this compound" at a granular level. Through theoretical investigations, researchers can predict spectroscopic parameters and analyze the conformational landscape of the molecule, offering insights that complement and guide experimental studies. While specific computational studies dedicated exclusively to "this compound" are not extensively available in the current body of scientific literature, the principles and methodologies can be inferred from research on structurally analogous compounds.

Methodologies such as Density Functional Theory (DFT) are standard for these types of investigations, often employing basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such calculations can elucidate the electronic distribution, molecular geometry, and vibrational frequencies, which are fundamental to predicting spectroscopic behavior.

Predicted Spectroscopic Data

Based on computational studies of related pyridine derivatives, a set of predicted spectroscopic data for "this compound" can be hypothesized. These predictions are valuable for identifying the compound in experimental settings and for understanding its electronic and structural characteristics.

Table 6.4.1: Predicted 1H NMR Chemical Shifts (δ) in ppm

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H (aldehyde) | 9.8 - 10.2 | Singlet |

| H (aromatic) | 7.8 - 8.2 | Singlet |

| H (aromatic) | 7.6 - 8.0 | Singlet |

| CH3 (methyl) | 2.4 - 2.7 | Singlet |

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent used in an experimental setup.

Table 6.4.2: Predicted 13C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (aldehyde) | 190 - 195 |

| C (aromatic, C-Br) | 118 - 123 |

| C (aromatic, C-CH3) | 158 - 163 |

| C (aromatic) | 135 - 140 |

| C (aromatic) | 125 - 130 |

| C (aromatic) | 150 - 155 |

| CH3 (methyl) | 20 - 25 |

Table 6.4.3: Predicted Key Infrared (IR) Vibrational Frequencies (cm-1)

| Vibrational Mode | Predicted Frequency (cm-1) |

| C=O Stretch (aldehyde) | 1690 - 1710 |

| C-H Stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 |

| C-Br Stretch | 550 - 650 |

| C-N Stretch (pyridine ring) | 1550 - 1600 |

| C-H Stretch (methyl) | 2950 - 2980 |

Conformational Analysis

The conformational flexibility of "this compound" is primarily centered around the rotation of the aldehyde group (-CHO) relative to the pyridine ring. Computational methods, including potential energy surface (PES) scans, can be employed to determine the most stable conformations.

For isonicotinaldehyde and its derivatives, two primary planar conformations are typically considered: one where the aldehyde group is oriented syn to the ring nitrogen and another where it is anti. The relative energies of these conformers are influenced by steric and electronic effects of the substituents. In the case of "this compound", the methyl group at the 2-position introduces steric hindrance that would likely destabilize the conformation where the aldehyde's carbonyl oxygen is pointing towards it. Therefore, it is predicted that the most stable conformer will have the aldehyde group oriented away from the methyl group.

The energy barrier to rotation between these conformers can also be calculated, providing information about the molecule's flexibility at different temperatures. This has implications for its reactivity and interactions with other molecules.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination (e.g., 1H NMR, 13C NMR)

No published ¹H NMR or ¹³C NMR data for 5-Bromo-2-methylisonicotinaldehyde were found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

No published HRMS data or fragmentation analysis for this compound were found.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No published IR spectral data for this compound were found.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

No published X-ray crystallography data for this compound were found.

Analysis of Intermolecular Interactions and Crystal Packing

As no crystal structure has been reported, an analysis of intermolecular interactions and crystal packing for this compound cannot be performed.

Advanced Spectroscopic Techniques for Dynamic and Solution-State Studies

No studies utilizing advanced spectroscopic techniques for the dynamic or solution-state analysis of this compound have been found in the public domain.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Reactions Involving 5-Bromo-2-methylisonicotinaldehyde

The inherent reactivity of this compound makes it a promising candidate for the development of new catalytic reactions. The aldehyde functional group can participate in a wide array of transformations, including condensations, oxidations, and reductions, to yield a diverse range of derivatives.

Future research could focus on leveraging the pyridine (B92270) nitrogen and the bromine atom in concert with the aldehyde to design novel catalytic cycles. For instance, the formation of Schiff bases by reacting the aldehyde with various amines is a well-established reaction. nih.gov The resulting Schiff base ligands, incorporating the 5-bromo-2-methylpyridine (B113479) moiety, could be complexed with various transition metals to create novel catalysts. A study on a copper(II) complex with a Schiff base derived from the related compound 5-bromo-2-hydroxybenzaldehyde demonstrated its potential in catalysis. researchgate.net Such complexes could be explored for their efficacy in asymmetric synthesis, cross-coupling reactions, and oxidation catalysis.

Furthermore, the bromine atom at the 5-position offers a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at this position, leading to a library of novel compounds with potentially interesting catalytic properties. The synthesis of functionalized pyridines from 5-bromo-2-iodopyridine (B1269129) via a Grignard reagent showcases a potential pathway for such transformations.

Integration into Advanced Material Science Applications (e.g., Polymers, Optoelectronic Materials)

The structural features of this compound suggest its potential as a building block for advanced materials. The aromatic pyridine ring, coupled with the potential for extensive conjugation through derivatization, makes it an interesting candidate for applications in polymer science and optoelectronics.

Derivatives of this compound could be designed to act as monomers for polymerization reactions. For example, the aldehyde group could be converted to a vinyl group or other polymerizable moiety. The resulting polymers, incorporating the brominated pyridine unit, may exhibit unique thermal, mechanical, and photophysical properties. The bromine atom could also serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.

In the realm of optoelectronic materials, the pyridine ring is a known component of ligands in organic light-emitting diodes (OLEDs) and other organic electronic devices. By strategically modifying the this compound core, it may be possible to create novel organic semiconductors, fluorescent dyes, or components of metal-organic frameworks (MOFs) with tailored electronic and photophysical characteristics.

Green Chemistry Approaches to Sustainable Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing environmentally benign methods for the synthesis and derivatization of this compound. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

For instance, a patent for the synthesis of the related compound 5-bromo indole (B1671886) highlights a green approach that effectively controls the formation of isomers and uses milder reaction conditions. sigmaaldrich.com Similar strategies could be adapted for the synthesis of this compound. This might involve exploring enzymatic transformations or the use of solid-supported catalysts that can be easily recovered and reused.

The development of one-pot or tandem reactions starting from this compound would also align with green chemistry principles by reducing the number of purification steps and minimizing solvent usage. Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids for the derivatization of this compound would be a significant step towards sustainability. The use of grinding techniques for the synthesis of bromo-substituted chalcones is another green methodology that could be explored. google.com

Advanced Biological Screening Platforms and Phenotypic Drug Discovery

The pyridine scaffold is a common feature in many biologically active compounds and pharmaceuticals. The unique substitution pattern of this compound makes it and its derivatives interesting candidates for biological screening.

Advanced biological screening platforms, such as high-throughput screening (HTS), can be employed to evaluate a library of compounds derived from this compound against a wide range of biological targets. Phenotypic drug discovery, which focuses on identifying molecules that produce a desired effect in a biological system without a priori knowledge of the specific target, is another promising avenue.

The aldehyde group can be readily converted into a variety of other functional groups, such as imines (Schiff bases), alcohols, and carboxylic acids, each with the potential for different biological activities. For example, Schiff bases derived from substituted aldehydes have shown remarkable antibacterial properties. nih.gov Molecular docking studies on the related 5-Bromo-2-Hydroxybenzaldehyde have also suggested its potential for pharmaceutical drug synthesis. nih.gov By systematically creating a library of derivatives and screening them using these advanced platforms, novel lead compounds for drug discovery could be identified.

Enhanced Computational Modeling for De Novo Molecular Design and Optimization

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. In the context of this compound, computational methods can be used to predict its reactivity, design novel derivatives, and understand its potential interactions with biological targets or materials.

Density Functional Theory (DFT) calculations, as demonstrated in a comprehensive study of 5-Bromo-2-Hydroxybenzaldehyde, can provide insights into the molecule's electronic structure, vibrational frequencies, and reactivity. nih.gov This information can be used to predict the most likely sites for chemical reactions and to design derivatives with specific electronic properties. For instance, calculations of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, guiding the design of intermolecular interactions. nih.govresearchgate.net

For drug discovery applications, computational methods like molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to the active sites of proteins. nih.gov These in silico studies can help to prioritize which derivatives to synthesize and test, saving time and resources. Furthermore, de novo design algorithms can use the this compound scaffold as a starting point to generate entirely new molecular structures with optimized properties for a given application.

Q & A

Q. How to troubleshoot failed crystallization attempts for X-ray diffraction studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.